molecular formula C20H18O4 B13811776 9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one CAS No. 61494-75-5

9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B13811776
CAS No.: 61494-75-5
M. Wt: 322.4 g/mol
InChI Key: LBDRAHNRYIHOGH-UHFFFAOYSA-N
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Description

9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one is an arylnaphthalene lactone derivative characterized by a naphtho[2,3-c]furan-1(3H)-one core substituted with a 3,4-dimethoxyphenyl group at the 9-position and a partially hydrogenated ring system. This compound belongs to a class of lignan-related structures known for diverse bioactivities, including anti-inflammatory, antiviral, and cytotoxic properties . Its structural complexity arises from the stereochemistry of the dihydronaphthofuran system and the substitution pattern on the aromatic rings.

Properties

CAS No.

61494-75-5

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-4,9-dihydro-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C20H18O4/c1-22-16-8-7-13(10-17(16)23-2)18-15-6-4-3-5-12(15)9-14-11-24-20(21)19(14)18/h3-8,10,18H,9,11H2,1-2H3

InChI Key

LBDRAHNRYIHOGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CC=C3CC4=C2C(=O)OC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the naphthofuran core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Solvent selection and purification methods are also critical to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways that are crucial for cell proliferation and survival. The compound’s ability to modulate these pathways can lead to its observed biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Arylnaphthalene lactones exhibit structural diversity based on substituent positions, oxidation states, and stereochemistry. Key analogues include:

Compound Name Substituents/Modifications Key Structural Features Reference ID
Petasitesin B 3,4-Dihydroxyphenyl at C-9; 6,7,3a-trihydroxy Cis-diol configuration; anti-inflammatory activity
4-Phenylnaphtho[2,3-c]furan-1(3H)-one Phenyl at C-4; fully aromatic naphthalene core Type I isomer; crystallizes with Type II isomer
9-Phenylnaphtho[2,3-c]furan-1(3H)-one Phenyl at C-9; fully aromatic naphthalene core Type II isomer; co-crystallizes with Type I
3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Phenyl at C-9; partially hydrogenated core Non-aromatic dihydro scaffold; distinct NMR shifts
Marginatoxin Benzo[d][1,3]dioxol-5-yl at C-9; 6,7,8-trimethoxy Extended methoxy substitution; tetracyclic system
6,8,9-Trihydroxynaphtho[2,3-c]furan-1(3H)-one Hydroxyl groups at C-6, C-8, C-9 Polar, antioxidant-active derivative

Key Observations :

  • Substituent Position : The position of the aryl group (C-4 vs. C-9) determines isomer type (Type I/II), influencing crystallinity and polarity .
  • Oxidation State : Hydrogenation of the naphthalene core (e.g., dihydro vs. tetracyclic derivatives) alters conjugation and bioactivity .
  • Functional Groups : Methoxy vs. hydroxy substituents modulate solubility and electronic properties. For example, petasitesin B’s 3,4-dihydroxyphenyl group enhances anti-inflammatory effects compared to methoxy-substituted analogues .
Physicochemical Properties
Property 9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one 4-Phenylnaphtho[2,3-c]furan-1(3H)-one 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one
Melting Point Not reported 183–186°C (mixture of isomers) 183–186°C
Polarity Moderate (methoxy groups) Low (aromatic core) Moderate (dihydro scaffold)
NMR Shifts Not available δ 7.46–7.15 (aryl H) δ 7.46–7.15 (aryl H); δ 4.72 (dihydro H)

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